

Quantum Chemical Insights into (2-Chlorophenyl)(phenyl)methanone: A Technical Guide

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Compound of Interest

Compound Name: (2-Chlorophenyl)
(phenyl)methanone

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Abstract

(2-Chlorophenyl)(phenyl)methanone, also known as 2-chlorobenzophenone, is a molecule of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, designing derivatives with enhanced functionalities, and elucidating its role in various chemical and biological processes. This technical guide provides an in-depth overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to characterize **(2-Chlorophenyl)(phenyl)methanone**. It details the computational methodologies, presents key findings in a structured format, and offers insights into the molecule's behavior at the atomic level.

Introduction

Quantum chemical calculations have emerged as a powerful tool in modern chemical research, offering a computational microscope to probe the intricate world of molecular structures and interactions. For a molecule like **(2-Chlorophenyl)(phenyl)methanone**, these calculations can provide a wealth of information that is often challenging or impossible to obtain through experimental means alone. This guide focuses on the application of DFT, a robust and widely

used computational method, to elucidate the structural, vibrational, and electronic properties of this important benzophenone derivative.

Computational Methodology

The computational investigation of **(2-Chlorophenyl)(phenyl)methanone** is typically performed using DFT calculations. A common and reliable approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The choice of basis set is critical for obtaining accurate results; the 6-311++G(d,p) basis set is a well-regarded choice for molecules of this type, as it provides a good balance between computational cost and accuracy.

Experimental Protocol: Computational Details

- **Initial Structure:** The starting geometry of **(2-Chlorophenyl)(phenyl)methanone** can be obtained from experimental data, such as X-ray crystallography, or built using standard molecular modeling software.
- **Geometry Optimization:** The initial structure is then optimized to find the lowest energy conformation. This is achieved by performing a full geometry optimization without any symmetry constraints at the B3LYP/6-311++G(d,p) level of theory. The optimization process is continued until the forces on each atom are negligible and the geometry has converged to a stationary point on the potential energy surface.
- **Vibrational Frequency Analysis:** Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).
- **Electronic Property Analysis:** The optimized geometry is used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the molecule's kinetic stability and chemical reactivity.

Data Presentation: Summarized Computational Results

The following tables summarize the key quantitative data obtained from DFT calculations on **(2-Chlorophenyl)(phenyl)methanone**.

Table 1: Optimized Geometrical Parameters (Selected Bond Lengths and Angles)

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)	C=O	~1.23
C-Cl	~1.75	
C-C (carbonyl-phenyl)	~1.50	
C-C (carbonyl-chlorophenyl)	~1.51	
Bond Angles (°)	O=C-C (phenyl)	~120.5
O=C-C (chlorophenyl)	~119.8	
C-C-Cl	~119.5	
Dihedral Angle (Phenyl-Carbonyl-Chlorophenyl)	~55-60	

Note: These are typical values obtained from DFT calculations and may vary slightly depending on the specific computational setup. Experimental validation, for instance through X-ray crystallography, is recommended for definitive structural parameters.

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
$\nu(\text{C=O})$	~1680-1700	Carbonyl stretch
$\nu(\text{C-Cl})$	~700-750	Carbon-Chlorine stretch
$\nu(\text{C-H})$ aromatic	~3050-3100	Aromatic C-H stretch
$\delta(\text{C-H})$ aromatic	~1000-1200	Aromatic C-H in-plane bend
Ring breathing	~990-1010	Phenyl ring vibrations

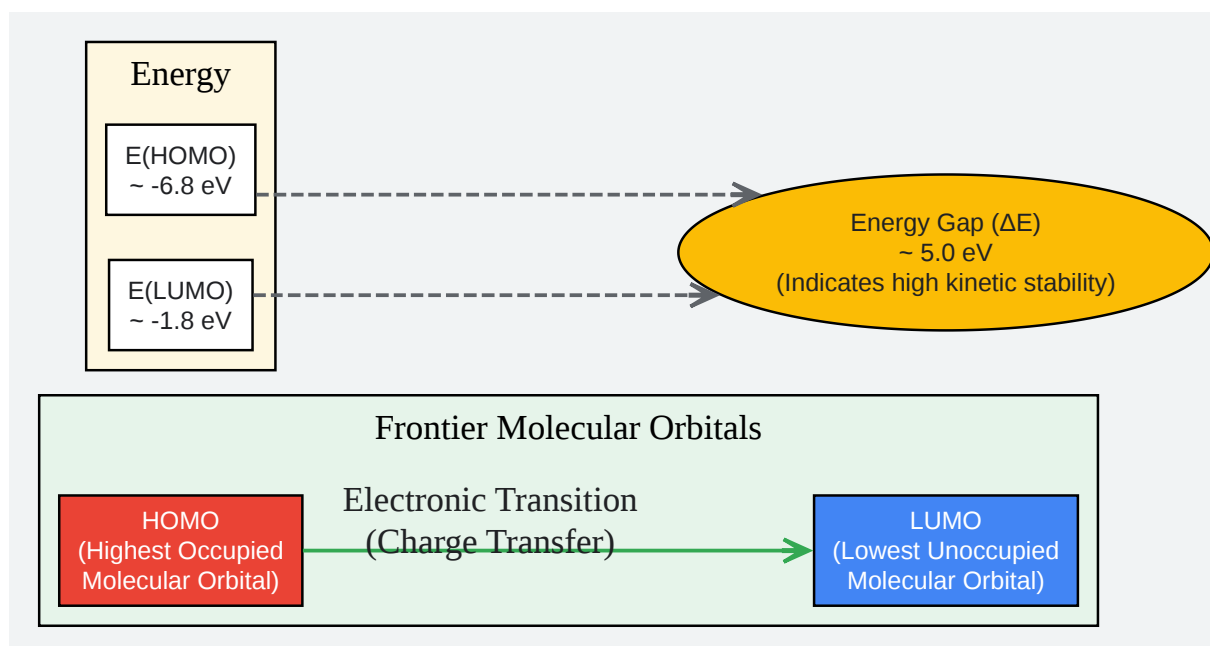
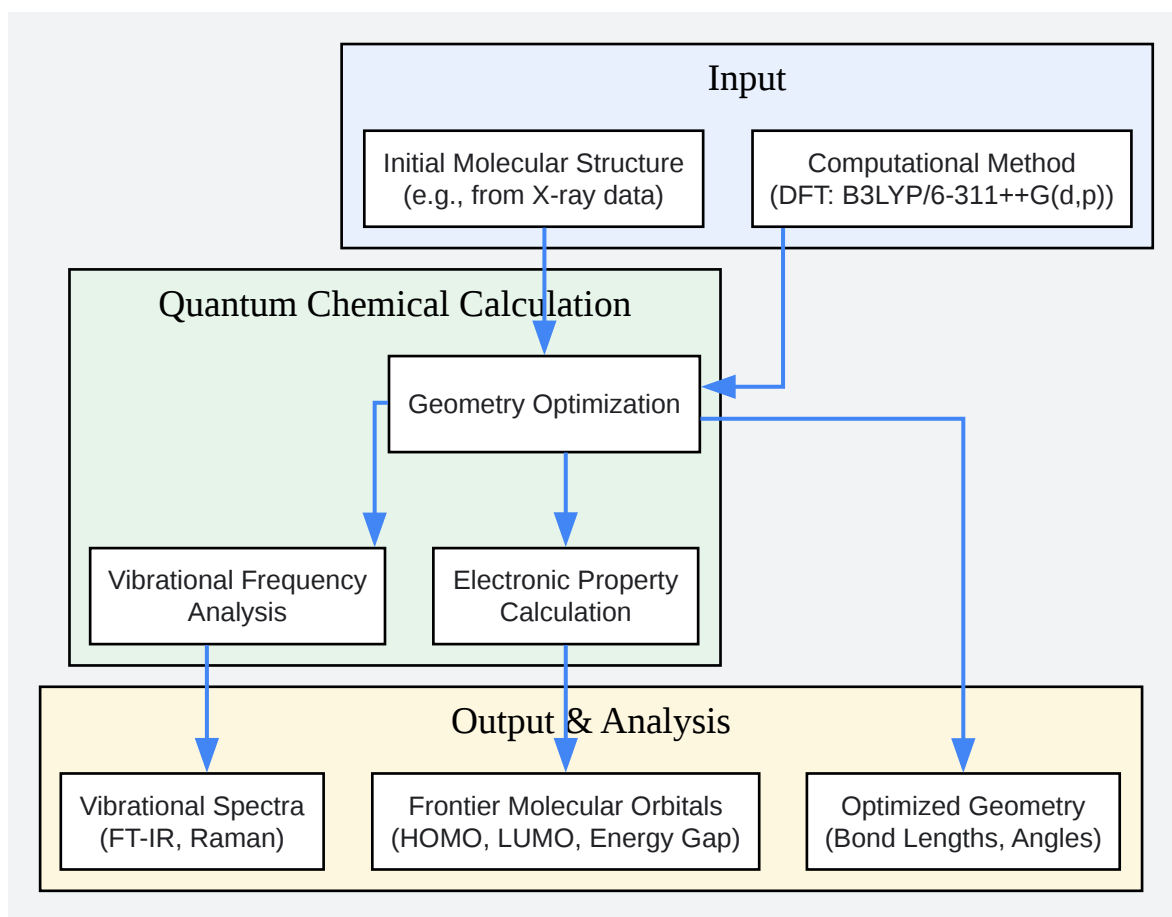
Note: Calculated vibrational frequencies are often scaled by an empirical factor (typically ~0.96) to better match experimental data due to the harmonic approximation used in the calculations.

Table 3: Frontier Molecular Orbital (FMO) Analysis

Parameter	Value (eV)
E(HOMO)	~ -6.5 to -7.0
E(LUMO)	~ -1.5 to -2.0
HOMO-LUMO Energy Gap (ΔE)	~ 4.5 to 5.5

Mandatory Visualizations

The following diagrams illustrate key aspects of the computational workflow and the molecular properties of **(2-Chlorophenyl)(phenyl)methanone**.



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